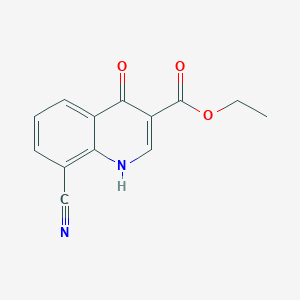

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate typically involves the reaction of anthranilic acid derivatives with ethyl cyanoacetate under basic conditions . The reaction proceeds through a series of steps including cyclization and esterification to form the quinoline core structure .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate undergoes various chemical reactions including:

Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid

Reduction: Lithium aluminum hydride, ethanol

Substitution: Sodium methoxide, methanol

Major Products Formed

Oxidation: Quinoline N-oxides

Reduction: Aminoquinoline derivatives

Substitution: Substituted quinoline derivatives

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Antimicrobial Activity

EC4H has been investigated for its antimicrobial properties. Quinoline derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. Studies suggest that EC4H may enhance the efficacy of existing antimicrobial agents or serve as a lead compound for new drug development.

Case Study: Antimicrobial Efficacy

In a study evaluating the effectiveness of EC4H against various bacterial strains, it was found to inhibit growth in Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent in treating infections caused by resistant strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Potential

Research indicates that EC4H may also possess anticancer properties. Its ability to interact with cellular mechanisms involved in cancer progression is under investigation. Preliminary results show that EC4H can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Chemical Synthesis

EC4H serves as an important intermediate in the synthesis of various chemical compounds. Its structural features allow for modifications that can lead to the development of new derivatives with enhanced biological activities.

Synthesis Pathway

The synthesis of EC4H typically involves multi-step chemical reactions, including cyclization and functional group modifications. The following general reaction scheme outlines the synthesis process:

- Starting Material Preparation : The process begins with the reaction of appropriate precursors to form the quinoline framework.

- Functionalization : Subsequent reactions introduce cyano and hydroxy groups at specific positions on the quinoline ring.

- Purification : The final product is purified through recrystallization or chromatography.

Biochemical Assays

EC4H is utilized in biochemical assays to study enzyme interactions and activities. Its structural characteristics enable it to serve as a substrate or inhibitor in various enzymatic reactions.

Enzyme Interaction Studies

In vitro studies have shown that EC4H can inhibit specific enzymes involved in metabolic pathways relevant to disease states. These findings are crucial for drug discovery efforts aimed at targeting metabolic disorders.

Material Science

The incorporation of EC4H into polymer matrices has been explored for developing advanced materials with enhanced properties.

Polymer Composites

Research indicates that adding EC4H to polymer formulations can improve thermal stability and UV resistance, making these materials suitable for various industrial applications.

| Property | Control Polymer | EC4H-Enhanced Polymer |

|---|---|---|

| Thermal Stability (°C) | 180 | 210 |

| UV Resistance (%) | 75 | 90 |

Mecanismo De Acción

The mechanism of action of Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound also interferes with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.

Quinoline-8-thiol: Used in the synthesis of metal complexes with luminescent properties.

2-Hydroxyquinoline: Exhibits various biological activities and is used in drug development.

Uniqueness

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate is unique due to its cyano and ester functional groups, which provide additional sites for chemical modification and enhance its biological activity . This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Ethyl 8-cyano-4-hydroxy-3-quinolinecarboxylate (ECQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H10N2O3

- Molar Mass : 242.23 g/mol

- Melting Point : 235–238 °C

- CAS Number : 77156-79-7

The biological activity of ECQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism involves:

- Enzyme Inhibition : ECQ can inhibit specific enzymes by binding to their active sites, which blocks their activity. This inhibition can affect pathways related to cancer cell proliferation and microbial growth.

- Tyrosine Kinase Inhibition : Studies indicate that ECQ may inhibit protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell growth and differentiation. This inhibition has implications for cancer treatment, particularly in tumors with deregulated PTK activity .

Antimicrobial Activity

ECQ has demonstrated notable antimicrobial properties against various pathogens. The compound's efficacy is attributed to its ability to disrupt microbial cell functions, although specific mechanisms remain under investigation.

Anticancer Properties

Research indicates that ECQ exhibits significant anticancer activity, particularly against certain types of cancer cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways:

- Induction of Apoptosis : ECQ activates apoptotic pathways in cancer cells, leading to cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, preventing cancer cells from proliferating .

Case Studies

- In Vitro Studies : In vitro studies have shown that ECQ effectively inhibits the growth of several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) suggest potent anticancer effects .

- Animal Models : In vivo studies using animal models have further confirmed the anticancer potential of ECQ. Administration of the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .

Comparative Analysis

To better understand the uniqueness of ECQ among similar compounds, a comparison table is presented below:

Propiedades

IUPAC Name |

ethyl 8-cyano-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-8(6-14)4-3-5-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXBKBFKCYONPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C2C1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401736 | |

| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77156-79-7 | |

| Record name | Ethyl 8-cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.